molecular formula C7H12 B14636998 Cyclopentane, 1-methyl-3-methylene CAS No. 53366-56-6

Cyclopentane, 1-methyl-3-methylene

Cat. No.: B14636998
CAS No.: 53366-56-6
M. Wt: 96.17 g/mol
InChI Key: BMLMXLRJGCBOOF-UHFFFAOYSA-N
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Description

Cyclopentane, 1-methyl-3-methylene is an organic compound with the molecular formula C7H12. It is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by a methylene group. This compound is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane, 1-methyl-3-methylene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl iodide, followed by dehydrohalogenation to introduce the methylene group. The reaction conditions typically involve the use of strong bases such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation and dehydrogenation steps required to form the desired compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1-methyl-3-methylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Cyclopentanone, 1-methyl-3-methylene.

    Reduction: this compound.

    Substitution: Halogenated or alkylated cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, 1-methyl-3-methylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Cyclopentane, 1-methyl-3-methylene can be compared with other similar compounds such as:

    Cyclopentane: A saturated cyclic hydrocarbon with no substituents.

    Methylcyclopentane: A cyclopentane derivative with a single methyl group.

    Cyclopentene: An unsaturated cyclic hydrocarbon with a double bond.

Uniqueness: this compound is unique due to the presence of both a methyl and a methylene group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Comparison with Similar Compounds

  • Cyclopentane
  • Methylcyclopentane
  • Cyclopentene

This comprehensive overview highlights the significance of cyclopentane, 1-methyl-3-methylene in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for scientific exploration and industrial applications.

Properties

CAS No.

53366-56-6

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

1-methyl-3-methylidenecyclopentane

InChI

InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h7H,1,3-5H2,2H3

InChI Key

BMLMXLRJGCBOOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C)C1

Origin of Product

United States

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